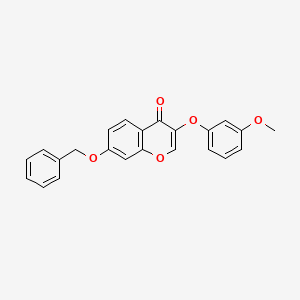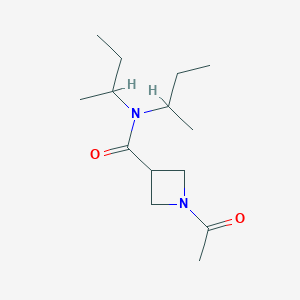
7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-3-(3-methoxyphenoxy)-4H-chromen-4-one, commonly referred to as BMPO, is a chromenone compound that has been studied extensively due to its potential applications in various scientific research fields. BMPO is an organic compound with a molecular formula of C19H16O4, and it is a yellow solid at room temperature. BMPO has been studied for its potential applications in drug development, cancer research, and organic synthesis.
Mecanismo De Acción
The mechanism of action of BMPO is not yet fully understood. It is believed that BMPO acts as an inhibitor of certain enzymes involved in the synthesis of other compounds, such as cyclooxygenases and lipoxygenases. In addition, BMPO has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
BMPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BMPO can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes involved in the synthesis of other compounds. In addition, BMPO has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BMPO in laboratory experiments include its low cost, ease of synthesis, and its ability to inhibit the growth of certain types of cancer cells. The limitations of using BMPO in laboratory experiments include its lack of specificity for certain enzymes and its potential to cause side effects in humans.
Direcciones Futuras
Future research on BMPO should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and cancer research. Additionally, further research should be conducted to determine the potential side effects of BMPO in humans. Finally, further research should be conducted to explore the potential of BMPO as a catalyst for the synthesis of other compounds.
Métodos De Síntesis
BMPO can be synthesized through a variety of methods, including a two-step synthesis route involving the condensation of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of an acid catalyst. The reaction is carried out at room temperature and yields BMPO as a yellow solid. Other methods of synthesis have been proposed, such as the reaction of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of a base catalyst, or the reaction of benzyloxyacetaldehyde and 3-methoxyphenol in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
BMPO has been studied extensively for its potential applications in drug development, cancer research, and organic synthesis. In drug development, BMPO has been studied for its ability to inhibit the growth of certain types of cancer cells. In cancer research, BMPO has been studied for its ability to inhibit the growth of certain types of cancer cells. In organic synthesis, BMPO has been studied for its ability to catalyze the synthesis of other compounds.
Propiedades
IUPAC Name |
3-(3-methoxyphenoxy)-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-25-17-8-5-9-19(12-17)28-22-15-27-21-13-18(10-11-20(21)23(22)24)26-14-16-6-3-2-4-7-16/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWTYGGSGCLOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)-7-phenylmethoxychromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)
![(2Z)-4-methyl-3-oxo-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502473.png)
![(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502478.png)
![2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide](/img/structure/B6502482.png)
![(2Z)-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502484.png)
![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6502491.png)
![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502521.png)
![1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B6502533.png)

![(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502556.png)
![7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one](/img/structure/B6502571.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502573.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502580.png)